molecular formula C12H15N3OS B2913858 N-(cyanomethyl)-N-cyclopropyl-2-(2-ethyl-1,3-thiazol-4-yl)acetamide CAS No. 1258711-17-9

N-(cyanomethyl)-N-cyclopropyl-2-(2-ethyl-1,3-thiazol-4-yl)acetamide

Cat. No.: B2913858
CAS No.: 1258711-17-9
M. Wt: 249.33
InChI Key: VPIJAKLHNUDDMR-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopropyl-2-(2-ethyl-1,3-thiazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a cyclopropyl group, and a cyanomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-cyclopropyl-2-(2-ethyl-1,3-thiazol-4-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and zinc-copper couple.

    Attachment of the Cyanomethyl Group: The cyanomethyl group can be introduced through nucleophilic substitution reactions using cyanomethyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-cyclopropyl-2-(2-ethyl-1,3-thiazol-4-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanomethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyanomethyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the cyanomethyl group.

    Substitution: Substituted derivatives with various functional groups replacing the cyanomethyl group.

Scientific Research Applications

N-(cyanomethyl)-N-cyclopropyl-2-(2-ethyl-1,3-thiazol-4-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-2-(2-ethyl-1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyanomethyl)-N-cyclopropyl-2-(2-methyl-1,3-thiazol-4-yl)acetamide
  • N-(cyanomethyl)-N-cyclopropyl-2-(2-ethyl-1,3-oxazol-4-yl)acetamide
  • N-(cyanomethyl)-N-cyclopropyl-2-(2-ethyl-1,3-imidazol-4-yl)acetamide

Uniqueness

N-(cyanomethyl)-N-cyclopropyl-2-(2-ethyl-1,3-thiazol-4-yl)acetamide is unique due to the presence of the thiazole ring, which imparts specific chemical and biological properties

Properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-2-(2-ethyl-1,3-thiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-2-11-14-9(8-17-11)7-12(16)15(6-5-13)10-3-4-10/h8,10H,2-4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPIJAKLHNUDDMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CS1)CC(=O)N(CC#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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